Docebenone primarily works by selectively inhibiting the 5-lipoxygenase (5-LO) enzyme [1] [2]. This enzyme catalyzes the first dedicated steps in the conversion of arachidonic acid to pro-inflammatory leukotrienes [2]. By binding to the enzyme's active site, this compound reduces the production of these inflammatory mediators with a high degree of selectivity, showing minimal cross-reactivity with cyclooxygenase (COX) pathways [2].
Furthermore, this compound has been identified as a ferroptosis inhibitor [3] [2]. Ferroptosis is an iron-dependent form of programmed cell death characterized by extensive lipid peroxidation. The diagram below illustrates the key pathways through which this compound exerts its effects.
This compound has demonstrated efficacy across various experimental models, from in vitro cell studies to in vivo animal models of disease.
The table below summarizes key quantitative findings from cellular studies:
| Cell Line / Model | Effect / Assay | Result (IC₅₀ / EC₅₀) | Citation/Context |
|---|---|---|---|
| RBL-1 cells | Inhibition of LTB4 formation | IC₅₀ = 90 nM (9.0 x 10⁻⁸ M) [1] | Concentration for 50% reduction of LTB4 [1] |
| General 5-LO Inhibition | 5-Lipoxygenase activity | IC₅₀ = 0.8 µM [4] | Selective 5-LO inhibition [4] |
| HepG2 (DPX-2) cells | Activation of human PXR (luciferase) | EC₅₀ = 28.2 µM [1] | 24-hour luciferase reporter assay [1] |
| HepG2 (DPX-2) cells | Induction of CYP3A4 | EC₅₀ = 7.1 µM [1] | 24-hour luminescent analysis [1] |
| 5-LO-positive Capan-2 cells | Cytotoxic & anti-proliferative effects | Induced [4] | Pancreatic cancer cell line [4] |
Animal studies highlight this compound's potential therapeutic utility and provide methodologies for research.
Acute Pancreatitis Model (Rat)
Anaphylaxis Model (Guinea Pig/Monkey)
For researchers planning to use this compound in laboratory studies, here are key physicochemical and handling details.
Solubility and Stock Solution Preparation [1]
In Vivo Dosing Formulation (Example Protocol) [1] A recommended protocol for preparing a dosing solution for animal studies is as follows:
This compound is a research-grade compound and not approved for medical use [1] [4]. Its role as a ferroptosis inhibitor places it within a modern and rapidly evolving field of cell death research, suggesting potential for future therapeutic strategies in neurodegenerative diseases, organ injury, and beyond [3].
Idebenone's therapeutic action arises from its dual role in mitochondrial energy production and cellular antioxidant defense.
The following diagram illustrates how idebenone integrates into and bypasses the defective mitochondrial respiratory chain.
Idebenone bypasses defective mitochondrial Complex I to restore electron flow and ATP production.
Understanding the absorption and metabolism of idebenone is critical for its clinical application. Key quantitative data are summarized below.
| Pharmacokinetic Parameter | Details |
|---|---|
| Absorption & Bioavailability | Rapidly absorbed after oral administration. Tmax: ~1 hour (range 0.33-2.00 h). Bioavailability increases 5-7 fold when administered with food [2]. |
| Distribution | Passes the blood-brain barrier. Detectable in cerebral tissue and aqueous humor of the eye [2]. |
| Protein Binding | >99% [4]. |
| Metabolism | Extensive first-pass metabolism. Oxidative shortening of the side chain and reduction of the quinone ring, followed by conjugation to glucuronides and sulphates [2]. |
| Route of Elimination | Mainly renal excretion of metabolites. In urine: QS4+QS4-C (49.3-68.3% of dose), QS6+QS6-C (6.45-9.46%), other metabolites (<1%) [2]. |
| Half-life | ~18 hours [4]. |
Idebenone's approval for LHON was based on evidence of its biochemical efficacy and clinical benefit.
Docetaxel (DTX) is a potent semisynthetic chemotherapeutic agent from the taxane family, used against breast, prostate, and non-small cell lung cancers [1] [2]. It functions as a microtubule-stabilizing agent, inhibiting cell division by promoting tubulin polymerization and preventing depolymerization, ultimately leading to apoptosis in cancer cells [3] [2].
Despite its efficacy, docetaxel faces significant biopharmaceutical challenges. It is classified as a BCS Class IV drug, characterized by poor water solubility (approximately 3.9–7 µg/mL) and low permeability [4] [2]. To overcome these limitations, various advanced formulation strategies have been developed, which are detailed in this guide.
The following table summarizes key performance data from various docetaxel solubility enhancement studies.
Table 1: Performance Comparison of Docetaxel Solubilization Formulations
| Formulation Strategy | Key Excipient(s) | Solubility Achieved | Fold Increase | Reference |
|---|---|---|---|---|
| Binary Solid Dispersion | Soluplus (1:10 ratio) | 362.93 ± 11.01 µg/mL | ~93-fold [4] | |
| Ternary Solid Dispersion | Kollidon 12PF, Lutrol F68 | Data not provided in results | Significant improvement noted [4] | |
| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-Cyclodextrin (H3) | ~986 µg/mL (est. from 253x increase) | 253-fold [1] | |
| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-Cyclodextrin (H2) | ~943 µg/mL (est. from 242x increase) | 242-fold [1] | |
| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-Cyclodextrin (H1) | ~842 µg/mL (est. from 216x increase) | 216-fold [1] | |
| Nanostructured Lipid Carrier (NLC) | Stearic Acid, Miglyol 812, Tween 80 | Enhanced bioavailability & controlled release [2] | N/A | |
| Solid Lipid Nanoparticles (SLNs) | Precirol ATO 5, Tween 20 | High encapsulation efficiency (~80%) [5] | N/A | |
| Conventional Solvent | Dimethyl Sulfoxide (DMSO) | 200 mg/mL [3] | N/A | |
| Conventional Solvent | Ethanol (EtOH) | 100 mg/mL [3] | N/A |
This method utilizes polymers to create a solid molecular dispersion, significantly enhancing solubility.
This technique involves forming a non-covalent inclusion complex where the Docetaxel molecule is encapsulated within the hydrophobic cavity of a modified cyclodextrin.
^1H NMR and FTIR to confirm the formation of the inclusion complex and identify the interaction sites.NLCs are second-generation lipid nanoparticles that provide a solid matrix for drug encapsulation, improving solubility and enabling controlled release.
The following diagram illustrates the logical flow and parallel pathways for preparing solid dispersions and inclusion complexes.
This workflow outlines the parallel pathways for creating solid dispersions and inclusion complexes, highlighting their shared goal of solubility enhancement through different mechanisms.
This diagram details the sequential steps involved in the development and optimization of lipid-based nanoparticles like NLCs and SLNs.
This workflow shows the systematic, QbD-driven process for producing and evaluating lipid nanoparticles, from initial screening to final biological testing.
Stability studies for Idebenone use stability-indicating methods to separate the drug from its degradation products. The tables below summarize key methodologies and stress conditions based on research.
Table 1: Analytical Methods for Idebenone Stability Testing
| Method | Detector | Column | Mobile Phase | Runtime | Key Application |
|---|---|---|---|---|---|
| HPLC [1] | Visible (480 nm) | C18 | 100% Methanol, 1.0 mL/min | 3 min | Stability in pharmaceutical tablets |
| LC-MS [2] | Mass Spectrometer | Not specified | Methanol/Water with Formic Acid | Not specified | Stability in SyrSpend SF oral suspension; identification of degradation products |
Table 2: Typical Forced Degradation Stress Conditions
| Stress Condition | Example Protocol for Idebenone [1] [2] |
|---|---|
| Oxidative Degradation | Expose to 3% Hydrogen Peroxide (H₂O₂) for 48 hours at 50°C [1]. |
| Alkaline Hydrolysis | Treat with 1N Sodium Hydroxide (NaOH) for 1 hour at 50°C [1]. |
| Acidic Hydrolysis | Treat with 1N Hydrochloric Acid (HCl) for 1 hour at 50°C [1]. |
| Photolytic Degradation | Directly expose solution to sunlight for 5 days [1]. |
| Long-term Stability | Monitor samples over 90 days at refrigerated (5°C) and room temperature (25°C) [2]. |
A primary challenge for benzoquinones like Idebenone is low water solubility and susceptibility to degradation. A prominent strategy to enhance stability and solubility is forming an inclusion complex with cyclodextrins.
Experimental Protocol: Idebenone/HP-β-CD Inclusion Complex [3]
The diagram below illustrates the experimental workflow for creating and characterizing a cyclodextrin-based inclusion complex to enhance drug stability.
Experimental workflow for stability enhancement via cyclodextrin complexation
For investigating this compound stability, I suggest the following approach based on the Idebenone research:
Idebenone is a short-chain synthetic benzoquinone designed to address mitochondrial dysfunction. Its cytoprotective effects are mediated through several key mechanisms [1] [2]:
The diagram below illustrates the core pathways through which Idebenone exerts its cytoprotective effects.
Summary of Idebenone's core cytoprotective mechanisms.
Idebenone's most advanced clinical application is in Leber's Hereditary Optic Neuropathy (LHON), a mitochondrial disorder causing rapid vision loss. The U.S. FDA has granted it Priority Review, with a decision expected by February 28, 2026 [3] [4] [5]. It is already approved in the EU, UK, and several other countries under the brand name Raxone [3] [4].
Key efficacy data from the Phase 3 RHODOS and Phase 4 LEROS clinical trials are summarized in the table below.
| Trial (Phase) | Patient Population | Key Efficacy Endpoints | Results |
|---|
| RHODOS (Phase 3) [3] [5] | 85 patients (14-65 yrs), disease duration ≤5 years, 3 primary mtDNA mutations | Primary: Best recovery of visual acuity (VA) from baseline to Week 24. Secondary: Change in best VA; Change in VA in the best eye. | - Primary: +6 letters (Idebenone) vs. +1 letter (Placebo); p=0.0862.
A recent real-world study from Wales further supports its efficacy [6].
Beyond LHON, Idebenone shows promise in preclinical models for other neurological conditions.
The experimental workflow for validating Idebenone's mechanism in Parkinson's disease models is shown below.
Experimental workflow for Idebenone's anti-Parkinson's mechanism study.
For researchers looking to replicate or build upon these findings, here are summaries of core methodologies.
Idebenone represents a compelling case of a mitochondrial-targeted therapeutic. Its well-defined mechanism and positive clinical data in LHON underscore its potential. Future research directions should focus on:
Docebenone, also known as AA-861, is characterized as a potent, selective, and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO) [1] [2]. This enzyme plays a key role in the inflammatory cascade.
The table below summarizes the key quantitative data available for this compound:
| Aspect | Data | Context / Assay Description |
|---|---|---|
| CAS Number | 80809-81-0 [1] [2] | Chemical identifier |
| Molecular Formula | C21H26O3 [1] [2] | Chemical structure |
| Molecular Weight | 326.43 [1] [2] | Chemical property |
| Primary Target | 5-Lipoxygenase (5-LO) [1] [2] | Mechanism of action |
| In Vitro IC50 | 9.0 x 10-8 M (90 nM) [1] | Concentration for 50% inhibition of LTB4 formation in RBL-1 cells [1] |
| In Vitro Activity | Significantly inhibits secretion of LTB4 and IL-8 in trichomonads; increases intracellular Ca2+ concentration [1] [2] | Cellular effect studies |
| In Vivo Model (Rat) | 30 mg/kg, single dose [1] | Protected against experimental acute necrotizing pancreatitis [1] |
| In Vivo Model (Monkey) | 0.01-10 μM [2] | Dose-dependently suppressed antigen-induced SRS-A release from lung fragments [2] |
The search results provide details on the experimental use of this compound, though specific step-by-step protocols for its synthesis or all analytical methods are not fully detailed.
The following diagram illustrates the primary known mechanism of action of this compound and its connection to a broader, emerging cell death pathway where its role is less defined.
> The established inhibitory action of this compound on the 5-LO pathway and its potential, yet unconfirmed, link to the ferroptosis process.
The current search results highlight several areas where information on this compound is lacking, which is critical for researchers to note:
To build a more comprehensive whitepaper, I suggest you:
Docetaxel is typically produced through a semi-synthetic process. The table below summarizes two key approaches:
| Synthetic Approach | Key Features | Key Reagents & Conditions | Reported Outcome |
|---|---|---|---|
| From 10-Deacetylbaccatin III [1] [2] | A convergent strategy attaching a side-chain to a natural product core. | 10-Deacetylbaccatin III, protected β-lactam side-chain, base (e.g., LiHMDS), temperatures from -40°C to 0°C [2]. | High diastereoselectivity (up to 82:1 ratio) achieved [2]. |
| Via Docetaxel Intermediate [3] | Multi-step synthesis using protected precursors. | 7,10-diTroc docetaxel intermediate, toluene-4-sulfonic acid, chloroform, methanol, room temperature [3]. | An 88% yield for one deprotection step was reported [3]. |
The following detailed methodology is adapted from research on the kinetic resolution step during the side-chain coupling, which is critical for achieving the correct stereochemistry [2]:
Research indicates that the efficiency of the key coupling reaction is highly dependent on specific factors [2]:
| Factor | Impact on Synthesis |
|---|---|
| Lithium Cation | Using LiHMDS as a base provides a higher yield and diastereoselectivity compared to NaHMDS, suggesting chelation between the lithium cation and the carbonyl groups is important for the reaction's stereochemical outcome [2]. |
| Protecting Group | The steric bulk of the silyl protecting group on the C3'-hydroxyl of the β-lactam influences diastereoselectivity. The tert-butyldimethylsilyl (TBS) group was found to be optimal, providing better selectivity than the smaller triethylsilyl (TES) or larger triisopropylsilyl (TIPS) groups [2]. |
| C4 Substituent | The structure of the C4 substituent on the β-lactam ring affects selectivity. β-Lactams with a tert-butyl group at C4 provided higher diastereoselectivity than those with a phenyl group [2]. |
The following diagram illustrates the general semi-synthetic workflow for producing Docetaxel, highlighting the key coupling and deprotection steps.
Docetaxel semi-synthesis involves coupling a protected baccatin core with a side-chain precursor, followed by deprotection.
Since "Docebenone" was not found, here are suggestions for your research:
To help you find the information you need, here are a few suggestions:
If Docetaxel is of interest, here is a summary of its key spectroscopic properties from the literature.
Table 1: UV-Vis Spectroscopy Data for Docetaxel
| Parameter | Specification | Experimental Context |
|---|---|---|
| Primary UV Absorbance | ~ 230 nm | Used for quantitative analysis in HPLC [1]. |
| Spectral Region of Interest | 230 - 290 nm | Used for discrimination from other similar taxanes [2]. |
Table 2: Other Spectroscopic Techniques Applied to Docetaxel
| Technique | Key Findings / Applications | Experimental Context |
|---|---|---|
| FT-IR Spectroscopy | Used to identify and characterize different solid-state forms (polymorphs, solvates, hydrates) of the drug substance [3]. | |
| Raman Spectroscopy | Used to monitor biochemical changes in Docetaxel-treated cancer cells (e.g., MCF-7 breast cancer cells), differentiating treated from untreated cells [4]. | |
| Fluorescence Spectroscopy | Employed to study the interaction between Docetaxel and human hemoglobin, revealing a dynamic quenching mechanism [5]. |
The following diagram outlines a general experimental workflow for characterizing a drug compound like Docetaxel, integrating the various spectroscopic techniques mentioned in the search results.
This workflow shows how techniques like FT-IR, UV-Vis, and others are applied at different stages of drug analysis [2] [5] [3].
Idebenone exhibits distinct PK characteristics, primarily characterized by very low systemic bioavailability due to significant first-pass metabolism, but demonstrates dose-proportional exposure at high doses.
Table 1: Key Pharmacokinetic Parameters of Idebenone [1] [2] [3]
| Parameter | Value / Description |
|---|---|
| Bioavailability | < 1% (extensive first-pass effect) |
| Protein Binding | > 99% |
| Elimination Half-Life | ~18 hours |
| Main Excretion Route | Urine (~80%), Feces |
| Food Effect | Increases plasma exposure approximately 5-fold |
| Dose Proportionality | Linear PK observed in daily doses up to 2,250 mg |
Idebenone undergoes rapid and extensive metabolism via two primary pathways, resulting in a complex profile of metabolites.
This methodology is adapted from the phase 1 trials summarized in the search results [1].
This protocol is used to identify the specific enzymes responsible for idebenone metabolism [2].
Beyond its role as an electron carrier in the mitochondrial respiratory chain, recent research has uncovered a novel mechanism for idebenone involving the activation of autophagy for the clearance of pathological proteins like α-synuclein, which is relevant in Parkinson's disease (PD) [4].
The following diagram illustrates this autophagy activation pathway as elucidated through network pharmacology and experimental validation.
Idebenone activates autophagy and promotes α-synuclein clearance by suppressing the AKT/mTOR pathway [4].
The extremely low oral bioavailability of idebenone is a major challenge in drug development. Several advanced strategies have been investigated to improve its systemic delivery [5].
Table 2: Formulation Strategies for Improving Idebenone Delivery [5]
| Strategy | Mechanism / Description | Key Findings / Potential |
|---|---|---|
| Liposomes / PEGylated Liposomes | Spherical phospholipid vesicles encapsulating IDE in the bilayer. | Enables aqueous formulation for parenteral use, bypassing first-pass metabolism. Shows improved cell viability in astrocyte models. |
| Cyclodextrins (CDs) | Cyclic oligosaccharides forming inclusion complexes with IDE. | Aims to increase water solubility and stability. |
| Microemulsions / Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Isotropic mixtures of oil, surfactant, co-surfactant, and drug forming fine droplets upon aqueous dilution. | Enhances oral absorption by improving dissolution and permeability. |
| Lipid-Based Nanoparticles (e.g., NLCs, SLNs) | Solid lipid matrices dispersing/dissolving the drug. | Potential for targeted delivery and improved bioavailability for both oral and topical routes. |
| Polymeric Nanoparticles | Biodegradable polymer matrices (e.g., PLGA) encapsulating the drug. | Allows for controlled release and potential for targeted delivery. |
| Chemical Modification (Prodrugs) | Covalent conjugation of IDE to moieties like lipoamino acids. | Aims to alter solubility and metabolic stability. |
Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione) is a synthetic analogue of coenzyme Q10 that has gained significant importance in pharmaceutical development for neurological disorders. Initially developed for cognitive impairment and Alzheimer's disease, idebenone has now been approved as an orphan drug for Friedreich's ataxia, Leber's hereditary optic neuropathy (LHON), and Duchenne muscular dystrophy. The compound functions as a potent antioxidant with electron chain transport properties involved in cellular energy (ATP) generation, similar to coenzyme Q10, while exhibiting improved blood-brain barrier penetration due to its shorter hydroxydecyl side chain compared to the decaprenyl chain of CoQ10. [1] [2]
The analytical profiling of idebenone presents significant challenges due to its poor water solubility, susceptibility to degradation under various stress conditions, and low systemic concentrations after administration. These factors necessitate robust, sensitive, and specific analytical methods for accurate quantification in both pharmaceutical formulations and biological matrices. This document provides comprehensive application notes and detailed protocols for the analysis of idebenone using HPLC-UV and LC-MS techniques, validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical quality control and research applications. [3] [2]
Table 1: Fundamental Properties of Idebenone
| Property | Description |
|---|---|
| Chemical Name | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₁₉H₃₀O₅ |
| Molecular Weight | 338.44 g/mol |
| Water Solubility | Very low (approximately 0.008 mg/mL for free drug) |
| Active Pharmaceutical Ingredient | Raxone (approved for LHON) |
| Primary Mechanisms | Antioxidant activity, mitochondrial electron transport facilitation |
The expected recovery of idebenone from tablets using this method is 100.4 ± 0.3%. [1]
Figure 1: Sample Preparation Workflow for Idebenone Analysis
All methods should be validated according to ICH guidelines Q2(R1) for the following parameters:
Table 2: HPLC-UV Validation Parameters for Idebenone Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 3.0-8.0 mg/mL | 3.0-8.0 mg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Regression Equation | y = 13.093x + 0.581 | N/A |
| LOD | 0.03 mg/mL | Based on S/N ≥ 3 |
| LOQ | 0.05 mg/mL | Based on S/N ≥ 10 |
| Intra-day Precision (RSD) | < 1.0% | ≤ 2.0% |
| Inter-day Precision (RSD) | < 1.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.6-101.5% | 98-102% |
Table 3: LC-MS Validation Parameters for Idebenone Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-500 ng/mL | 1-500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| LOD | 0.3 ng/mL | Based on S/N ≥ 3 |
| LOQ | 1.0 ng/mL | Based on S/N ≥ 10 |
| Intra-day Precision (RSD) | < 15% (at LLOQ), < 10% (other) | ≤ 20% (LLOQ), ≤ 15% (other) |
| Inter-day Precision (RSD) | < 15% (at LLOQ), < 10% (other) | ≤ 20% (LLOQ), ≤ 15% (other) |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Matrix Effect | < 15% | ≤ 15% |
Deliberately vary the following method parameters to establish robustness:
The method is considered robust if the RSD of retention time and peak area under varied conditions is less than 2%. [1]
Forced degradation studies are conducted to validate the stability-indicating capability of the method and to understand the degradation pathways of idebenone.
Table 4: Forced Degradation Conditions and Outcomes for Idebenone
| Stress Condition | Parameters | Degradation | Comments |
|---|---|---|---|
| Acidic Hydrolysis | 1N HCl, 50°C, 1 hour | Moderate | Formation of distinct degradation peaks |
| Alkaline Hydrolysis | 1N NaOH, 50°C, 1 hour | Significant | Multiple degradation products observed |
| Oxidative Degradation | 3% H₂O₂, 50°C, 48 hours | Moderate | Primary degradation pathway |
| Thermal Degradation | 60°C, solid state, 2 weeks | Mild | Minimal degradation in protected form |
| Photolytic Degradation | Sunlight, 5 days | Variable | Dependent on packaging |
Figure 2: Forced Degradation Study Workflow for Idebenone
The HPLC-UV method has been successfully applied to the analysis of idebenone in tablet formulations with excellent recovery (100.4 ± 0.3%) and precision. This method is particularly suitable for quality control laboratories due to its rapid analysis time (3 minutes per sample) and minimal solvent consumption. The specificity of the method has been demonstrated through forced degradation studies, showing no interference from tablet excipients or degradation products at the retention time of idebenone (approximately 1.70 minutes). [1]
LC-MS methods have been employed to evaluate the stability of idebenone oral suspensions in SyrSpend SF, a specialized vehicle for poorly soluble drugs. Studies conducted over 90 days at different temperatures (5°C and 25°C) demonstrated that refrigerated conditions provide superior stability for extemporaneous oral suspensions. This is particularly important for pediatric patients who require customized doses that are not commercially available. The LC-MS method provided the necessary sensitivity and selectivity to detect and quantify degradation products even at low levels. [2]
Analytical methods have been crucial in evaluating inclusion complexes of idebenone with cyclodextrins to enhance its poor water solubility. Phase solubility studies demonstrated an AL-type diagram indicating the formation of 1:1 complexes with significantly improved solubility. These complexes increased idebenone solubility from approximately 0.008 mg/mL for the free drug to about 0.3 mg/mL for the complex, representing a substantial enhancement that could improve bioavailability. The characterization of these complexes involved multiple analytical techniques including SEM, FTIR-ATR, 2D ROESY NMR, and computational modeling. [3]
The HPLC-UV and LC-MS methods described in this document provide reliable, accurate, and precise analytical procedures for the quantification of idebenone in pharmaceutical formulations and biological matrices. The stability-indicating nature of these methods has been demonstrated through forced degradation studies, showing specificity for idebenone in the presence of degradation products. These validated methods are suitable for quality control testing, stability studies, and bioavailability assessments in pharmaceutical development and clinical applications.
1.0 Introduction The preliminary in vitro evaluation of a novel compound's cytotoxicity is a critical first step in oncological drug discovery. This application note outlines a generalized and adaptable protocol for assessing the effects of new chemical entities on cancer cell lines in culture. The methodology below is based on standard practices for cytotoxic agents like docetaxel and doxorubicin [1] [2] [3] and emphasizes robust assay design, appropriate controls, and rigorous data analysis to ensure reproducible and meaningful results. Researchers can use this framework by substituting their compound of interest, such as Docebenone, and optimizing the parameters through preliminary experiments.
2.0 Pre-Treatment Planning and Assay Selection
2.1 Key Considerations Before initiating treatment, several factors must be defined to ensure a well-controlled experiment.
2.2 Selection of a Cell Viability Assay The choice of assay depends on the equipment available and the specific biological parameter of interest. The table below compares common endpoint viability assays.
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Key Advantages | Key Limitations | Suitable Readout |
|---|---|---|---|---|
| MTT | Reduction of tetrazolium salt to purple formazan by metabolically active cells [6]. | Widely adopted, inexpensive. | Endpoint only; formazan crystals require solubilization; can be cytotoxic to cells over time [6]. | Absorbance at 570 nm. |
| Resazurin | Reduction of blue resazurin to pink, fluorescent resorufin [4]. | Highly sensitive, can be used for kinetic measurements. | Can be chemically reduced by some compounds; signal can plateau [4]. | Fluorescence (Ex/Em ~560/590 nm) or Absorbance. |
| ATP-based Luminescence | Measurement of ATP content, indicating presence of metabolically active cells. | Highly sensitive, broad dynamic range, simple "add-mix-measure" protocol. | More costly than other assays; requires a luminometer [6]. | Luminescence. |
3.0 Generalized Experimental Workflow The following diagram illustrates the core procedural steps for a standard cell viability and cytotoxicity assessment.
4.0 Detailed Methodology
4.1 Reagent Preparation
4.2 Cell Seeding and Treatment
4.3 Viability Measurement (Exemplified with MTT Assay)
4.4 Data Analysis
% Viability = [(Abs_sample - Abs_background) / (Abs_vehicle_control - Abs_background)] × 1005.0 Advanced Applications: Combination Studies To investigate synergistic effects, the novel compound can be tested in combination with other agents. The workflow involves treating cells with a fixed-ratio mixture of the two drugs and analyzing the data using specialized models like the Chou-Talalay method to calculate a Combination Index (CI). For instance, one study demonstrated enhanced apoptosis in prostate cancer cells by combining docetaxel with inhibitors of NF-κB and STAT-3 [7].
6.0 Troubleshooting and Best Practices
References
Idebenone is a synthetic analog of coenzyme Q10, functioning as an antioxidant and facilitating mitochondrial function by interacting with the electron transport chain [1] [2]. It has been investigated for conditions like Alzheimer's disease, Friedreich's ataxia, and Leber's hereditary optic neuropathy [1] [3] [2].
The tables below summarize key administration data for Idebenone from recent preclinical studies.
Table 1: In Vivo Administration in Mouse Models
| Model / Purpose | Dose & Concentration | Route | Vehicle Composition | Dosing Regimen | Reference |
|---|---|---|---|---|---|
| Wild-type mice (LPS-induced neuroinflammation) | 50 or 100 mg/kg | Intraperitoneal (i.p.) | 5% DMSO, 10% PEG 300, 20% Tween 80 | Once daily for 3 or 8 days | [3] |
| 5xFAD mice (Alzheimer's model) | 100 mg/kg | Intraperitoneal (i.p.) | 5% DMSO, 10% PEG 300, 20% Tween 80 | Once daily for two weeks | [3] |
Table 2: In Vitro Administration in Cell Studies
| Cell Line / System | Idebenone Concentration | Solvent | Treatment Duration | Reference |
|---|---|---|---|---|
| BV2 microglial cells & primary astrocytes | 2 µM | 1% DMSO | Not Specified | [3] |
The following methodology is adapted from a 2022 study investigating the effects of Idebenone on neuroinflammation and cognitive function [3].
The diagrams below, generated using Graphviz DOT language, illustrate the proposed mechanism of Idebenone and the experimental workflow from the cited study.
This diagram illustrates how Idebenone is proposed to mitigate neuroinflammation, based on the cited research [3].
This flowchart outlines the key stages of the in vivo study protocol [3].
When designing experiments based on these protocols, consider that Idebenone has high first-pass metabolism and low absolute bioavailability (less than 1%), which is significantly improved when administered with food [1] [2]. The intraperitoneal route is common in rodent studies to ensure consistent systemic exposure.
Docebenone (Cat. No.: V20165) is typically provided as a light yellow to yellow solid powder with a purity of ≥98% [1]. Its molecular weight is 326.44 g/mol [1], a critical value for your molarity calculations.
The table below summarizes its basic physicochemical properties and suggested solvents for solubility based on its molecular structure.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₁H₂₆O₃ [1] |
| CAS Number | 80809-81-0 [1] |
| Purity | ≥98% [1] |
| Storage (Powder) | -20°C [1] |
| Suggested Solvents | DMSO (common for assays), Ethanol (for in-vivo studies) |
The following diagram outlines the general workflow for preparing and validating a this compound stock solution.
The search results included several studies that utilized this compound, which can inform your experimental design. The concentrations and treatment methods from these studies are summarized below.
| Assay/Model | Reported Concentration | Treatment Protocol Summary |
|---|---|---|
| Cell Assay (MDCK cells) [1] | 10 - 200 µM | This compound increased intracellular Ca²⁺ concentration. In Ca²⁺-free medium, pre-treatment with 50 µM this compound abolished Ca²⁺ release induced by thapsigargin and CCCP. |
| Enzyme Assay (T. vaginalis) [1] | Not Specified | Trichomonads were pre-treated with this compound, which inhibited their secretion of LTB₄. |
| Animal Model (Rat, Acute Necrotizing Pancreatitis) [1] | 30 mg/kg, 60 mg/kg | A single dose of this compound (30 or 60 mg/kg) was administered. Serum amylase and lipase activities were lower in treated groups in the early phase, and tissue necrosis was suppressed. |
| Animal Model (Guinea Pig, Experimental Asthma) [1] | 10⁻⁸ - 10⁻⁵ M | This compound dose-dependently inhibited the antigen-induced release of SRS-A (slow-reacting substance of anaphylaxis) from lung fragments. |
Please note that the specific, step-by-step protocols for dissolving this compound (e.g., sonication time, filtration methods) were not available in the search results.
Idebenone (2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione) is a synthetic analogue of ubiquinone (coenzyme Q10) that functions as a vital cell membrane antioxidant and essential constituent of the adenosine-triphosphate (ATP) producing mitochondrial Electron Transport Chain. Initially developed for cognitive disturbances and Alzheimer's disease, idebenone is now approved as an orphan drug by the FDA and European agencies for treatments of Friedreich's ataxia, Leber's hereditary optic neuropathy, and Duchenne muscular dystrophy. [1] [2] The compound exhibits antioxidant properties and electron chain transport characteristics similar to coenzyme Q10, playing crucial roles in improving energetic metabolism deficiencies and relieving neurologic symptoms. [1]
Analytical methods for idebenone determination require excellent sensitivity, specificity, and the ability to distinguish the compound from degradation products and excipients. High-Performance Liquid Chromatography (HPLC) has emerged as the dominant separation technique in modern pharmaceutical and biomedical analysis due to its highly efficient separations and superior detection sensitivity compared to other analytical methods. [3] This document provides comprehensive application notes and detailed protocols for the analysis of idebenone using HPLC, with a focus on stability-indicating methods suitable for pharmaceutical quality control and drug development applications.
While both HPLC and UV spectrophotometry can be employed for idebenone analysis, they offer substantially different capabilities that determine their appropriateness for various applications. HPLC provides superior specificity due to its separation capability, which allows it to distinguish idebenone from degradation products and excipients, whereas UV spectrophotometry measures total absorbance at a specific wavelength without separation of components. [1] [2]
Table 1: Comparison of HPLC and UV-Spectrophotometry Methods for Idebenone Analysis
| Parameter | HPLC Method | UV-Spectrophotometry Method |
|---|---|---|
| Analytical Principle | Separation followed by detection | Absorption measurement without separation |
| Specificity | High (separates degradation products) | Low (cannot distinguish compounds with similar λmax) |
| Linear Range | 3.0-8.0 mg/mL | 4-20 μg/mL |
| Detection Wavelength | 480 nm | 282 nm |
| Sample Preparation | Crush tablets, extract with methanol, dilute | Dissolve in ethanol, dilute with phosphate buffer pH 6.8 |
| Run Time | 3 minutes | Immediate measurement |
| Limit of Detection | 0.03 mg/mL | 1.6261 μg/mL |
| Limit of Quantification | 0.05 mg/mL | 4.9278 μg/mL |
| Stability-Indicating | Yes (validated through forced degradation) | Limited capability |
The selection between these techniques depends on the analytical requirements. HPLC is strongly recommended for stability studies, method transfer, and regulatory submissions due to its specificity and reliability, while UV spectrophotometry may suffice for routine quality control in environments where sophisticated instrumentation is unavailable. [1] [2]
The optimized HPLC method for idebenone analysis employs a reversed-phase configuration with specific parameters designed to achieve efficient separation, excellent peak symmetry, and rapid analysis time. The method utilizes an isocratic elution system with 100% methanol as the mobile phase pumped at a flow rate of 1.0 mL/min. Separation is achieved using a Nova-Pak C18 column (4 μm particle size, 4.6 mm internal diameter, 150 mm length) maintained at 25°C. [1] Detection is performed at 480 nm, which provides optimal absorbance for idebenone while minimizing interference from tablet excipients and potential degradation products. The injection volume is set at 25 μL, and the total run time is just 3 minutes, making the method highly efficient for high-throughput quality control environments. [1]
During method development, various mobile phase compositions combining deionised water and methanol in different proportions were investigated. Due to the relative insolubility of idebenone in water, the 100% methanol mobile phase was found to be most appropriate for the assay, yielding a sharp idebenone peak at approximately 1.70 minutes. [1] Column temperature was investigated and found not to be a critical factor for the analysis, enhancing the method's robustness for routine use in different laboratory environments.
Mobile Phase Selection: The ratio of organic to aqueous components significantly impacts retention and peak shape. For idebenone, which has limited water solubility, higher organic modifier concentrations (100% methanol) provided optimal results. [1] [3]
Detection Wavelength: The optimum drug absorbance was obtained at 480 nm, where there was no interference from excipients present in commercial tablets. Wavelength selection was based on scanning standard solutions across the UV-visible spectrum. [1]
Column Chemistry: The C18 stationary phase provides sufficient hydrophobicity for adequate retention of idebenone. Different reversed-phase columns (C8, phenyl) were not reported in the literature, suggesting C18 columns offer satisfactory performance. [1] [3]
Flow Rate Optimization: The flow rate of 1.0 mL/min represents a balance between analysis time (3 minutes total runtime) and back-pressure considerations. [1]
Method validation was performed according to the International Conference on Harmonisation (ICH) guidelines to establish that the performance characteristics of the method meet the requirements for its intended analytical applications. [4] The validation process addresses several key performance characteristics including accuracy, precision, specificity, linearity, range, and robustness. For analytical procedures, validation provides documented evidence that the method consistently produces results that accurately reflect the quality characteristics of the product under evaluation. [4] [3]
Table 2: Method Validation Parameters and Results for Idebenone HPLC Analysis
| Validation Parameter | Experimental Approach | Results | Acceptance Criteria |
|---|---|---|---|
| Specificity | Compare chromatograms of blank, standard, and sample with forced degradation | No interference from excipients or degradation products | Resolution > 2.0 between idebenone and closest eluting peak |
| Linearity | Six concentrations from 3.0-8.0 mg/mL in triplicate | y = 13.093x + 0.581; r² = 0.9987 | r² ≥ 0.998 |
| Range | Based on linearity study | 3.0-8.0 mg/mL | Linearity, accuracy, and precision demonstrated across range |
| Accuracy | Standard addition at 20, 40, 80, 100, 120% of target concentration | 98.6-101.5% recovery | 98-102% recovery |
| Precision (Repeatability) | Six replicates at three QC levels (3.5, 4.5, 6.5 mg/mL) | RSD < 1.0% | RSD ≤ 1.0% |
| Intermediate Precision | Different days, analysts, and equipment | RSD < 1.0% | RSD ≤ 2.0% |
| Detection Limit (LOD) | Signal-to-noise approach | 0.03 mg/mL | Visual evaluation or S/N ≈ 3 |
| Quantitation Limit (LOQ) | Signal-to-noise approach | 0.05 mg/mL | Visual evaluation or S/N ≈ 10 |
| Robustness | Deliberate changes in flow rate, wavelength, temperature, mobile phase | RSD < 1.0% under modified conditions | No significant impact on system suitability |
The accuracy of an analytical method is defined as the closeness of test results obtained by that method to the true value. For the idebenone HPLC method, accuracy was investigated using the standard addition method at different levels: 20, 40, 80, 100, and 120% of the target concentration (4 mg/mL). The mean recovery of idebenone was calculated and accepted within 100 ± 2%. The actual recovery ranged from 98.6 to 101.5% with RSD < 0.6%, confirming the method's accuracy. [1] According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range. [4]
The precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision was assessed at intraday and interday levels. Intraday precision was determined by measuring quality control samples of 3.5, 4.5, and 6.5 mg/mL of idebenone, injected six times on the same day. The intermediate (interday) precision was estimated by injecting quality control samples prepared at the same concentrations on three different days by different operators. Both intraday and interday precisions showed RSD values less than 1.0%, demonstrating excellent method precision. [1]
Specificity was estimated by comparing the chromatograms of blank methanol solution, idebenone standard solution, and excipients solution from tablets. The results confirmed no interference at the retention time of idebenone from the formulation tablet components, establishing the method's ability to measure the analyte response in the presence of potential sample matrix interferences. [1] For impurity methods, specificity requires demonstrating that impurities are adequately separated from each other and from the main component. [4]
Linearity was demonstrated over the range of 3.0 to 8.0 mg/mL using six concentration levels with six replicates of each concentration independently prepared and injected in triplicate. The mean linear regression equation obtained was y = 13.093x + 0.581, where y is the peak area and x is the standard solution concentration in mg/mL. The correlation coefficient (r² = 0.9987) confirmed the linear relationship between concentration and detector response across the specified range. [1]
Forced degradation studies are conducted to demonstrate the stability-indicating properties of the method and provide information about the inherent stability of the drug substance. These studies involve intentional degradation of the sample under various stress conditions to ensure that the method can accurately measure the analyte of interest in the presence of its degradation products. [1]
The forced degradation study protocol exposes idebenone standard solution to accelerated degradation by alkaline, acid, oxidative, and photolytic conditions: [1]
Acidic and Alkaline Hydrolysis: Transfer 2 mL of idebenone stock solution (100 mg/mL) to a 4 mL tube. Add 800 μL of 1 N sodium hydroxide (for alkaline hydrolysis) or 1 N hydrochloric acid (for acid hydrolysis). Maintain in the dark at 50°C for 1 hour. After reaction, cool to room temperature and neutralize with the corresponding acid or base. Dilute with methanol to reach a final concentration of 5 mg/mL before HPLC analysis.
Oxidative Degradation: Transfer 2 mL of idebenone stock solution to a 4 mL tube. Add 1 mL of 3% hydrogen peroxide. Maintain at 50°C in the dark for 48 hours. Dilute with methanol to reach a final concentration of 5 mg/mL before HPLC analysis.
Photolytic Degradation: Transfer 2 mL of idebenone stock solution to a 4 mL tube. Expose directly to sunlight for 5 days. Dilute with methanol to reach a final concentration of 5 mg/mL before HPLC analysis.
The specificity of the assay demonstrated no interference from breakdown products formed by alkaline, acidic, oxidative, sunlight, and high temperature conditions, confirming the method as truly stability-indicating. [1] This is critical for pharmaceutical applications where the method must accurately quantify the active ingredient while separating it from any degradation products that may form during storage.
Proper sample preparation is essential for accurate and reproducible results in HPLC analysis of pharmaceutical formulations. The following protocol describes the sample preparation procedure for idebenone tablets:
Standard Solution Preparation: Accurately weigh 10 g of idebenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a stock solution of 100 mg/mL. Store at 2-8°C during use. [1]
Calibration Standards: Prepare calibration standards at concentrations of 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 mg/mL by appropriate dilution of the stock solution with methanol. Prepare these standards freshly for each analytical run. [1]
Tablet Sample Preparation: Weigh and crush two idebenone 45 mg tablets to a fine powder in a glass mortar. Add 5 mL of methanol to the powder and mix thoroughly. Transfer the suspension to a 10 mL volumetric flask and make up to volume with methanol to achieve a final idebenone concentration of approximately 9 mg/mL. Mix well and filter if necessary. [1]
Quality Control Samples: Prepare quality control solutions at 3.5, 4.5, and 6.5 mg/mL using independent weighings of the reference standard for accuracy and precision assessments.
The recovery of idebenone from tablets using this procedure was demonstrated to be 100.4 ± 0.3%, confirming the effectiveness of the extraction method. [1]
System suitability tests are integral to chromatographic methods and are used to verify that the resolution and reproducibility of the system are adequate for the analysis to be performed. The following system suitability parameters should be established before sample analysis:
The validated HPLC method for idebenone has several important applications in pharmaceutical analysis and drug development:
Quality Control Testing: The method is suitable for routine quality control of idebenone in pharmaceutical dosage forms, providing accurate and precise determination of the active ingredient content in finished products. The rapid run time of 3 minutes enables high-throughput analysis in quality control laboratories. [1]
Stability Studies: As a stability-indicating method, it is appropriate for monitoring the stability of idebenone in pharmaceutical forms during registration stability studies and shelf-life monitoring. The method effectively separates idebenone from its degradation products, allowing accurate quantification of the active ingredient while tracking formation of impurities over time. [1]
Formulation Development: During development of idebenone formulations, the method can be used to assess drug content uniformity, compatibility with excipients, and degradation profiles under various conditions.
Comparative Bioavailability Studies: While primarily developed for pharmaceutical forms, the method could be adapted for determination of idebenone in biological fluids, supporting pharmacokinetic and bioavailability studies.
The method represents the first reverse phase HPLC stability-indicating method for assessing idebenone in pharmaceutical forms using visible detection, direct injection, and a run time of just 3 minutes, making it highly efficient for various pharmaceutical applications. [1]
Despite the robustness of the validated method, analysts may encounter occasional issues during implementation:
Peak Tailing: If peak tailing is observed, check the column condition and consider replacing if deteriorated. Ensure the mobile phase is freshly prepared and properly degassed.
Retention Time Shift: Significant shifts in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column degradation. Prepare fresh mobile phase and verify column temperature stability.
High Backpressure: This may result from column blockage or particulate matter in the mobile phase. Filter all mobile phases and samples through 0.45 μm filters and check system for obstructions.
Poor Recovery: Incomplete extraction from tablets may occur. Ensure tablets are thoroughly powdered and consider extending the extraction time or using sonication.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. For the idebenone HPLC method, robustness was determined by evaluating the reproducibility when experimental conditions were purposely modified. The evaluation was based on RSD values obtained by changing: [1]
The method demonstrated excellent robustness with RSD values less than 1.0% under all modified conditions, confirming that normal variations in laboratory conditions would not significantly affect the method performance. [1]
The HPLC method detailed in these application notes provides a robust, accurate, precise, and stability-indicating approach for the determination of idebenone in pharmaceutical forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters. The rapid analysis time of 3 minutes, coupled with simple sample preparation, makes this method highly suitable for implementation in quality control laboratories for routine analysis of idebenone in pharmaceutical formulations.
The forced degradation studies confirm the method's specificity and stability-indicating properties by demonstrating separation of idebenone from its degradation products formed under various stress conditions. Implementation of this method will support pharmaceutical development and quality assurance of idebenone-containing products, ensuring their safety, efficacy, and stability throughout their shelf life.
This protocol outlines a general method for the characterization of Docebenone using Liquid Chromatography-Mass Spectrometry (LC-MS). The following workflow illustrates the complete experimental process.
Proper sample preparation is critical for obtaining clean and reliable mass spectrometry data.
Table 1: Sample Preparation Steps
| Step | Description | Recommended Conditions |
|---|---|---|
| 1. Stock Solution | Dissolve this compound in solvent | 1 mg/mL in Methanol |
| 2. Dilution | Dilute for instrument calibration | 1 µg/mL in 50:50 Water/Methanol |
| 3. Internal Standard | Add for quantification | Stable isotope-labeled standard |
| 4. Filtration | Remove particulates | 0.22 µm PVDF or Nylon filter |
This method utilizes Liquid Chromatography (LC) coupled to a high-resolution mass spectrometer (HRMS) via an Electrospray Ionization (ESI) source [2] [3].
Liquid Chromatography:
Mass Spectrometry:
Table 2: LC-MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC Column | C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in ACN |
| Ion Source | Electrospray Ionization (ESI) |
| Source Voltage | ±3.5 kV (Positive/Negative) |
| Vaporizer Temp | 300 °C |
| Sheath Gas Pressure | 35 Arb |
| Aux Gas Pressure | 10 Arb |
| Mass Analyzer | Q-TOF or Orbitrap |
| Resolution | > 30,000 (FWHM) |
The high-resolution data is used to identify this compound and characterize its fragments.
The outlined LC-MS protocol can be adapted for various critical stages in pharmaceutical development.
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Signal Intensity | Inefficient ionization | Optimize ESI voltage; modify mobile phase (e.g., ammonium acetate vs. formic acid) |
| Poor Chromatography | Column degradation or inappropriate gradient | Re-equilibrate or replace column; adjust organic solvent gradient |
| In-source Fragmentation | Source energy too high | Lower source fragmentor or cone voltage |
| High Background Noise | Contaminated ion source or mobile phase | Clean ion source; use higher purity solvents |
Docetaxel is a second-generation microtubule inhibitor from the taxane family. Its primary mechanism of action is to bind to β-tubulin subunits, stabilizing microtubules and preventing their depolymerization. This stabilization disrupts the dynamic reorganization of the microtubule network essential for vital cellular processes, leading to cell cycle arrest at the G2/M phase and induction of apoptosis [1] [2].
Beyond this primary mitotic blockade, Docetaxel exhibits other biologically significant effects. It downregulates the anti-apoptotic protein Bcl-2, facilitating programmed cell death [1]. Furthermore, under hypoxic conditions, Docetaxel can activate the JNK2/PHD1 signaling pathway, leading to enhanced degradation of the HIF-1α transcription factor. This disruption of hypoxia-inducible signaling contributes to increased cancer cell death in the challenging tumor microenvironment [3].
The cytotoxic effects of Docetaxel are both time- and concentration-dependent [4]. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Docetaxel across a panel of human cancer cell lines, as reported in various studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Docetaxel in Human Cancer Cell Lines
| Cell Line | Origin (Cancer Type) | IC₅₀ Value | Citation / Source |
|---|---|---|---|
| HSC-3 | Not specified | 0.132 nM | [5] |
| 5637 | Not specified | 0.143 nM | [5] |
| HT-144 | Not specified | 0.157 nM | [5] |
| NCI-H292 | Not specified | 0.159 nM | [5] |
| HCE-T | Not specified | 0.162 nM | [5] |
| A549 | Non-Small Cell Lung | 0.882 nM | [5] |
| RKO | Colon | 0.989 nM | [5] |
| HCC1806 | Breast (Triple-Negative) | 1.18 nM | [5] |
| MDA-MB-231 | Breast | ~1.6 nM* | [3] |
| HEp-2 | Head and Neck (Larynx) | ~4.0 nM* | [6] |
| Ca9-22 | Head and Neck (Gingiva) | ~2.5 nM* | [6] |
Note: Values marked with an asterisk () are estimates converted from graph data for reference; the studies [3] [6] used these cell lines but did not report precise IC₅₀ values in the text snippets provided.*
3.1. Basic Cell Proliferation and Cytotoxicity Assay (MTT/WST)
This protocol is used to determine the IC₅₀ values of Docetaxel.
Key Materials:
Procedure:
3.2. Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the anti-migratory effects of Docetaxel.
Key Materials:
Procedure:
3.3. 3D Spheroid Invasion Assay
This protocol evaluates the effect of Docetaxel on cancer cell invasiveness in a more physiologically relevant 3D model.
Key Materials:
Procedure:
Docetaxel's efficacy is not limited to proliferating cells. A key mechanism under hypoxic conditions involves the degradation of HIF-1α, as illustrated below.
Diagram 1: Docetaxel induces cancer cell death under hypoxia via JNK2/PHD1-mediated HIF-1α degradation. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of pro-survival genes like VEGF. Docetaxel activates JNK2, which in turn phosphorylates and activates PHD1. Activated PHD1 hydroxylates HIF-1α, targeting it for proteasomal degradation. This loss of HIF-1α inhibits its transcriptional activity and promotes cancer cell death. [3]
A Note on Lymphatic Crosstalk: Research indicates a complex, "counter-therapeutic" effect of Docetaxel in specific contexts. In triple-negative breast cancer models, Docetaxel can upregulate pro-lymphangiogenic factors (e.g., VEGFC, TNF-α), activating lymphatic endothelial cells (LECs). These LECs, in turn, can reduce the efficacy of Docetaxel and increase tumor cell invasion and survival. This suggests that combining Docetaxel with VEGFR3 inhibitors may be a strategy to improve therapeutic outcomes. [7]
A significant challenge in Docetaxel application, both in vitro and in vivo, is its poor aqueous solubility. It is typically dissolved in polysorbate 80 and ethanol for in vitro studies, which can sometimes impact cell health. Recent advances focus on novel drug delivery systems to overcome this, including:
These systems aim to enhance solubility, improve biodistribution, and enable targeted delivery to tumor cells, thereby enhancing therapeutic outcomes and reducing off-target effects. [8]
The following table outlines the FDA-approved dosage schedules for docetaxel across its common indications, which typically involve administration once every three weeks [1] [2] [3].
| Cancer Type | Regimen Context | Recommended Dosage & Cycle | Planned Treatment Duration |
|---|---|---|---|
| Breast Cancer | Locally Advanced/Metastatic (Monotherapy) | 60-100 mg/m² IV, Day 1 [2] | Repeated every 3 weeks until disease progression or unacceptable toxicity [3] |
| Breast Cancer | Adjuvant (Combination Therapy) | 75 mg/m² IV, Day 1 (with doxorubicin & cyclophosphamide) [1] | 6 cycles total [1] [2] |
| Non-Small Cell Lung Cancer (NSCLC) | After Platinum Failure (Monotherapy) | 75 mg/m² IV, Day 1 [2] | Repeated every 3 weeks |
| Non-Small Cell Lung Cancer (NSCLC) | Chemotherapy-Naïve (Combination) | 75 mg/m² IV, Day 1 (with cisplatin) [2] | Repeated every 3 weeks |
| Prostate Cancer | Castration-Resistant (Combination) | 75 mg/m² IV, Day 1 (with prednisone) [2] | Repeated every 3 weeks for up to 10 cycles [3] |
| Gastric Adenocarcinoma | First-line (Combination) | 75 mg/m² IV, Day 1 (with cisplatin & fluorouracil) [1] | Repeated every 3 weeks |
| Head and Neck Cancer | Induction Therapy (Combination) | 75 mg/m² IV, Day 1 (with cisplatin & fluorouracil) [1] | 3-4 cycles, followed by radiotherapy [2] |
Several critical factors influence the administration and duration of docetaxel therapy.
To reduce the risk of severe hypersensitivity reactions and fluid retention, premedication with oral corticosteroids is mandatory. A typical regimen is dexamethasone 8 mg twice daily for 3 days, starting one day before docetaxel infusion [1] [2].
Treatment requires diligent monitoring, and doses must be adjusted based on toxicity. The following table lists common dose-limiting toxicities and corresponding management actions [1] [2].
| Toxicity Type | Severity / Criteria | Recommended Action |
|---|---|---|
| Hematologic | Neutrophil count < 1500 cells/mm³ | Do not administer docetaxel; delay until recovery [1] |
| Febrile neutropenia or prolonged neutropenia | Reduce dose by 20-25% in subsequent cycles [2] | |
| Hepatic | Bilirubin > Upper Limit of Normal (ULN) | Contraindicated. Do not use [1] [2] |
| AST/ALT >1.5 x ULN and Alkaline Phosphatase >2.5 x ULN | Contraindicated. Do not use [1] | |
| Non-Hematologic | Severe or persistent peripheral neuropathy | Discontinue treatment [2] |
| Severe cutaneous reactions | Reduce dose or discontinue [1] | |
| Grade 3-4 diarrhea | Reduce dose by 20% [2] |
While the every-3-week schedule is standard, a weekly regimen (e.g., 30-40 mg/m²/week for 3-6 weeks per cycle) is also used in practice. This schedule demonstrates a substantially lower risk of severe neutropenia but may be associated with a higher incidence of non-hematologic toxicities like fatigue and lacrimal duct stenosis [4]. The choice of schedule depends on the clinical scenario and patient-specific risk factors.
Current research is exploring more personalized dosing strategies. The standard method of dosing by Body Surface Area (BSA) leads to significant variability in drug exposure, which can result in suboptimal efficacy or increased toxicity [5].
A promising alternative is Area Under the Curve (AUC)-guided dosing, which involves:
A prospective randomized study defined a therapeutic window of 1.7–2.5 mg·h/L for Chinese patients [5]. This approach significantly increased the proportion of patients within the target window, reduced the incidence of neutropenia, and improved disease control and survival rates compared to BSA-based dosing [5].
The following diagram illustrates the workflow for implementing this protocol.
The duration of docetaxel treatment is a dynamic component of cancer management, primarily structured in 3-week cycles. The total number of cycles is tailored to the specific indication and treatment goals, ranging from a fixed number (e.g., 6 cycles in adjuvant breast cancer) to continuation until disease progression in the metastatic setting. Successful administration depends on strict adherence to premedication, proactive monitoring for toxicities, and appropriate dose modifications. Emerging strategies like AUC-guided dosing represent the next step towards truly personalized and optimized docetaxel therapy.
The combination of docetaxel, a cytotoxic chemotherapy agent, and bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor-A (VEGF-A), represents a rational approach in cancer therapy that simultaneously disrupts tumor cell division and the tumor's blood supply network. Docetaxel, belonging to the taxane family, works by stabilizing microtubules, thereby inhibiting mitosis and promoting cancer cell death. Beyond this direct cytotoxic effect, taxanes also exhibit intrinsic anti-angiogenic properties. [1] Bevacizumab is a humanized monoclonal antibody that binds and neutralizes the biological activity of human VEGF isoforms, resulting in the steric blockade of VEGF binding to its receptors (VEGFR-1 and VEGFR-2). [2] By combining a cytotoxic agent with an anti-angiogenic drug, this regimen attacks the tumor through two complementary mechanisms, which has shown efficacy across multiple cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and others. [3] [1] [4]
Clinical trials have established the efficacy of the docetaxel-bevacizumab combination in various settings, from first-line to later-line treatments. The data demonstrates consistent progression-free survival (PFS) benefits, though overall survival (OS) advantages have been variable.
Table 1: Clinical Efficacy of Docetaxel plus Bevacizumab Across Different Cancers
| Cancer Type | Trial / Phase | Regimen | Primary Efficacy Results | Reference |
|---|
| HER2- Metastatic Breast Cancer (1st line) | TORI B01 / Phase II | Docetaxel + Bevacizumab | Confirmed ORR: 51% (9% CR, 42% PR); Median PFS: 7.5 months | [1] | | Early-Stage, High-Risk Breast Cancer (Adjuvant) | ICORG 08-10 / Pilot | Docetaxel/Cyclophosphamide → Bevacizumab | 5-year DFS: 84% (HR+: 95%; TN: 43%); 5-year OS: 88% (HR+: 95%; TN: 57%) | [2] | | Advanced NSCLC (2nd/3rd line) | Hellenic Oncology / Phase II | Docetaxel + Bevacizumab | Study focused on efficacy and safety in pretreated patients. | [4] | | CPI-Pretreated NSCLC (Later-line) | MORPHEUS-Lung / Phase Ib/II | Atezolizumab + Bevacizumab vs. Docetaxel | ORR: 20.0% (Atezo+Bev) vs. 12.8% (Docetaxel) | [5] |
The combination's benefit is also observed in modern immunotherapy-containing regimens. A recent meta-analysis of three randomized controlled trials (IMpower150, jRCT2080224500, ORIENT-31) showed that adding bevacizumab to a backbone of PD-1/PD-L1 inhibitors and chemotherapy (PIBC) significantly improved PFS and response rates compared to PD-1/PD-L1 inhibitors plus chemotherapy (PIC) alone in advanced NSCLC. [3]
Table 2: Efficacy of Adding Bevacizumab to PD-1/PD-L1 Inhibitors + Chemotherapy in Advanced NSCLC (Meta-Analysis)
| Outcome Measure | PIBC Regimen (PD-1/L1 + Bevacizumab + Chemo) | PIC Regimen (PD-1/L1 + Chemo) | Hazard Ratio (HR) or Risk Ratio (RR) | | :--- | :--- | :--- | :--- | | Progression-Free Survival (PFS) | Improved | - | HR: 0.76 (0.66-0.87); P < 0.0001 [3] | | Overall Survival (OS) | No significant difference | - | HR: 0.96 (0.87-1.06); P = 0.43 [3] | | Objective Response Rate (ORR) | Improved | - | RR: 1.36 (1.22-1.51); P < 0.00001 [3] | | Disease Control Rate (DCR) | Improved | - | RR: 1.06 (1.00-1.12); P = 0.04 [3] |
The safety profile of the docetaxel-bevacizumab combination is generally predictable and manageable, reflecting the known toxicities of each agent.
Table 3: Common Adverse Events Associated with Docetaxel plus Bevacizumab
| Adverse Event | Frequency / Grade | Management Notes |
|---|---|---|
| Neutropenia | Grade 3/4: ~33% [1] | Requires routine monitoring; may need growth factor support. |
| Hypertension | Grade 3/4: ~4-9% [1] [6] | Monitor blood pressure; manage with antihypertensives. |
| Fatigue | Grade 3/4: ~22% [1] | Supportive care. |
| Proteinuria | - | Urinalysis monitoring; withhold for proteinuria ≥2 grams/24h. [6] |
| Bleeding / Hemoptysis | - | Contraindicated in patients with a history of gross hemoptysis. [7] |
This protocol is designed to assess the synergistic effects of docetaxel and bevacizumab on cancer cell proliferation and viability in vitro.
This protocol evaluates the anti-tumor and anti-angiogenic efficacy of the combination therapy in a mouse xenograft model.
This outlines a standard clinical regimen for administering docetaxel with bevacizumab, adaptable based on cancer type and line of therapy.
The therapeutic efficacy of the docetaxel-bevacizumab combination stems from its multi-targeted attack on both tumor cells and the supporting tumor microenvironment (TME).
The combination of docetaxel and bevacizumab is a validated treatment strategy that leverages the complementary mechanisms of cytotoxic chemotherapy and anti-angiogenesis. Clinical evidence supports its use in several malignancies, showing significant improvements in PFS and ORR, although its impact on OS has been inconsistent. [2] [1] [9]
Future research should focus on:
Docebenone (AA-861) is a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor [1]. The 5-LO enzyme is crucial in the arachidonic acid pathway, leading to the production of pro-inflammatory leukotrienes (LTs). This compound is primarily used in research to investigate the role of 5-LO and leukotrienes in various disease models.
The table below summarizes key experimental data for this compound:
Table 1: In Vitro and Cellular Activity of this compound
| Assay/Cell Line | Measured Activity | Value | Description |
|---|---|---|---|
| 5-Lipoxygenase (Cell-based) | IC₅₀ | 9.0 x 10⁻⁸ M [1] | Concentration reducing LTB4 production by 50% in RBL-1 cells. |
| Human PXR Activation (HepG2) | EC₅₀ | 7.1 μM [1] | Concentration inducing half-maximal activation of human PXR (CYP3A4 induction). |
| Human PXR Activation (HepG2) | EC₅₀ | 28.2 μM [1] | Concentration inducing half-maximal activation of human PXR (luciferase reporter). |
| Calcium Mobilization | Effective Concentration | 10 - 200 μM [1] | Concentration-dependent increase in intracellular [Ca²⁺]. |
The following protocols are generalized based on the data from the search results and standard laboratory methods.
This protocol outlines a method to measure the inhibitory effect of this compound on leukotriene production in cultured cells, based on its application in RBL-1 cells [1].
1. Materials and Reagents * Cell line (e.g., RBL-1, or other relevant immune or inflammatory cells) * this compound stock solution (e.g., 10 mM in DMSO) * Appropriate cell culture medium and supplements * Stimulant (e.g., calcium ionophore A23187 for immune cell activation) * Vehicle control (DMSO, concentration ≤ 0.1%) * LTB4 or cysteinyl-leukotriene Enzyme Immunoassay (EIA) kit
2. Experimental Procedure 1. Cell Seeding: Seed cells in a 24-well or 48-well plate at an appropriate density and culture until ~80% confluent. 2. Pre-treatment: Pre-incubate cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 μM) or vehicle control for a predetermined time (e.g., 1 hour). 3. Stimulation: Stimulate the cells with an agonist like calcium ionophore A23187 (e.g., 1-5 μM) to activate the 5-LO pathway and induce leukotriene synthesis. Incubate for a specific time (e.g., 15-30 minutes). 4. Sample Collection: Collect the cell culture supernatant by centrifugation to remove cells and debris. 5. Leukotriene Measurement: Analyze the supernatant for LTB4 or cysteinyl-leukotriene levels using a commercial EIA kit, following the manufacturer's instructions.
3. Data Analysis * Plot the concentration of leukotrienes against the log of this compound concentration. * Calculate the IC₅₀ value using non-linear regression (four-parameter logistic curve) from the dose-response data.
This general protocol is inspired by studies where this compound was used in rat models of acute necrotizing pancreatitis and in monkeys to suppress SRS-A (which contains cysteinyl-leukotrienes) release [1].
1. Experimental Animals and Groups * Select an appropriate animal model (e.g., rat, mouse). * Randomly assign animals to groups: (a) Vehicle control, (b) Disease model control, (c) Disease model + this compound (multiple dose levels).
2. Dosing and Administration * Formulation: Prepare a homogeneous suspension/solution for oral gavage. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. * Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage. A pre-treatment time (e.g., 1 hour) before disease induction is typical.
3. Disease Induction and Sample Collection * Induce the specific disease (e.g., pancreatitis, inflammation) according to an established model. * At the endpoint, collect relevant biological samples: blood (for plasma/serum), target tissues (e.g., lung, pancreas). Process tissue samples for histopathology, homogenization for biochemical assays (e.g., myeloperoxidase activity for inflammation), or measure leukotriene levels in Bronchoalveolar Lavage Fluid (BALF).
4. Outcome Measures * Primary: Histopathological scoring of inflammation and tissue damage. * Secondary: Quantification of inflammatory mediators (leukotrienes, cytokines) in tissue homogenates or BALF.
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its experimental application.
This section provides targeted solutions for common stability problems encountered during Docebenone prodrug nanoassembly experiments.
FAQ: What is the root cause of this compound's stability issues? The instability often originates from the oleic acid assembly module. Its unsaturated double bond is susceptible to oxidation, which degrades the compound and disrupts the nanoassembly's structure, compromising both its shelf-life and performance [1].
Troubleshooting Guide: Improving Nanoassembly Stability
| Problem | Root Cause | Recommended Solution | Key Experimental Parameters to Monitor |
|---|
| Low Chemical Stability (Degradation during storage) | Oxidation of the unsaturated double bond in the oleic acid assembly module [1]. | Replace oleic acid with a saturated fatty acid (e.g., isostearic acid) [1]. | - Chemical purity by HPLC.
This protocol outlines the synthesis of a stable docetaxel prodrug using an isostearic acid assembly module and its subsequent nanoformation [1].
The following diagrams illustrate the optimized experimental workflow and the molecular structure improvements for enhancing stability.
Diagram 1: Experimental workflow for stable prodrug nanoassembly preparation.
Diagram 2: Molecular design strategy for improving prodrug stability.
The core challenge with docebenone is its poor aqueous solubility, which limits its clinical application [1]. The following table summarizes two primary approaches to overcome this issue.
| Strategy | Mechanism | Key Outcome | Experimental Support |
|---|---|---|---|
| Cyclodextrin Complexation [2] [1] | Formation of an inclusion complex where the lipophilic drug is hosted inside the cyclodextrin's hydrophobic cavity. | Increases water solubility and dissolution rate; acts as a penetration enhancer for nasal mucosa. | Phase solubility studies (AL-type diagram), FT-IR, DSC, TGA, NMR (2D ROESY), molecular modeling. |
| Ionic Liquid Formation [3] [4] | Converting the active pharmaceutical ingredient into a liquid salt form, overcoming crystalline lattice energy. | Avoids polymorphism; enhances solubility and tunable dissolution; can impart new functionality. | Patent literature describes general methods for creating active pharmaceutical ingredient ionic liquids. |
This protocol is adapted from methods used for the closely related compound idebenone [1].
Preparation of the Complex:
Characterization and Analysis:
This strategy is based on patent literature for creating ionic liquids from active ingredients [3] [4].
Selection of Counterion: Choose a pharmaceutically acceptable counterion that, when paired with this compound, will form a stable ionic liquid. The selection is critical for tuning properties like solubility and stability.
Synthesis Method:
Purification: The resulting ionic liquid may be purified via extraction or chromatography to remove any residual salts or solvents.
Characterization:
The following diagram illustrates the decision-making pathway for selecting and evaluating a solubility enhancement strategy for this compound.
Here are answers to some common questions you might encounter in your research.
Q1: What is the evidence for Idebenone's cytoprotective effect against oxidative stress?
Q2: Which signaling pathways are involved in Idebenone's mechanism of action?
Q3: My cell viability assays are not showing a protective effect. What could be wrong?
The table below summarizes key quantitative findings from the Idebenone study for easy reference and comparison in your experiments [1].
| Parameter Assessed | Experimental Group | Finding | Implication for Experimental Design |
|---|---|---|---|
| Cell Viability | H₂O₂ (300 µM) | Significant decrease | Validated oxidative stress model [1] |
| Idebenone (1 µM) + H₂O₂ | Ameliorated H₂O₂-lowered viability | Confirmed cytoprotective effect [1] | |
| Nrf2 Pathway | Idebenone + H₂O₂ | Promoted Nrf2 nuclear translocation | Activation of antioxidant response [1] |
| Apoptosis Regulation | Idebenone + H₂O₂ | ↑ Bcl-2 protein; ↓ Bax/Bcl-2 ratio | Shift towards cell survival [1] |
| Mitochondrial Function | Idebenone + H₂O₂ | Maintained ΔΨm; ↓ ROS; ↓ cytochrome C release | Preservation of mitochondrial health [1] |
| Apoptosis Execution | Idebenone + H₂O₂ | Reduced caspase-3 activity | Inhibition of late-stage apoptosis [1] |
This is a standardized protocol for assessing the cytoprotective effects of a compound against H₂O₂-induced oxidative stress, based on the methodology from the cited study [1].
1. Cell Culture and Pre-treatment * Cell Line: Human ARPE-19 cells. * Culture Conditions: Maintain in DMEM/F12 medium supplemented with 10% FBS, 2 mM L-Glutamine, and 100 U/mL penicillin–streptomycin at 37°C in a 5% CO₂ environment. * Pre-treatment: Once cells reach 80% confluence, pre-treat with a serum-free medium containing your test compound (e.g., 1 µM Idebenone) or vehicle control (e.g., DMSO) for 24 hours.
2. Induction of Oxidative Stress * After the pre-treatment period, expose cells to a serum-free medium containing 300 µM H₂O₂ for a further 24 hours. For the pre-treated group, the test compound should be re-added to the medium alongside H₂O₂. Include a control group that receives only the vehicle.
3. Assessment of Cytoprotection & Mechanisms * Cell Viability: Use the MTS assay per manufacturer instructions. Measure absorbance at 490 nm. * Nrf2 Activation: Quantify nuclear translocation of Nrf2 using purified nuclei from treated cells. * Apoptosis Proteins: Analyze protein levels of Bcl-2, Bax, and cleaved caspase-3 by Western Blot. * Mitochondrial Membrane Potential (ΔΨm): Assess using fluorescent dyes (e.g., JC-1) and flow cytometry or fluorescence microscopy. * Mitochondrial ROS: Measure production using MitoSOX Red or similar probes.
The following diagram illustrates the key cellular pathways involved in the cytoprotective response, as identified in the research. This can help you identify potential targets for your own investigations.
The table below summarizes key handling information for Docebenone, primarily sourced from supplier data and research publications [1].
| Property | Details | Importance for Researchers |
|---|---|---|
| Molecular Weight | 326.43 g/mol [1] | Required for molar solution calculations. |
| CAS Number | 80809-81-0 [1] [2] | For precise chemical identification and ordering. |
| High-Solubility Solvent | DMSO (250 mg/mL, equivalent to 765.86 mM) [1] | Solvent of choice for preparing high-concentration stock solutions. |
| Critical Note on DMSO | Hygroscopic (readily absorbs water) [1] | Use newly opened, anhydrous DMSO to prevent stock solution degradation; aliquot for single use. |
| Recommended Stock Concentration | 10-100 mM in DMSO [1] | A standard range for in vitro assays. |
| Solid Form Storage | -20°C for 3 years; 4°C for 2 years [1] | Ensures long-term stability of the powder. |
| Solution Storage | -80°C for 2 years; -20°C for 1 year[ccitation:1] | Protects dissolved compound from degradation; avoid repeated freeze-thaw cycles. |
Here are detailed methodologies for using this compound in biological experiments, based on cited literature.
This protocol is adapted from studies investigating this compound's role as a 5-lipoxygenase (5-LO) inhibitor and its effects on cellular processes like LTB4 secretion and IL-8 production [1].
For animal studies, this compound can be administered orally. The following method is derived from a rat model of acute necrotizing pancreatitis [1].
The following workflow and FAQs address common formulation challenges.
Q1: this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
Q2: My stock solution in DMSO loses efficacy over time. How can I prevent this?
Q3: I need an in vivo formulation for oral dosing in rodents that does not use DMSO. What are my options?
Q4: How can I quickly test if a new solvent or excipient is compatible with this compound?
Docebenone (also known as AA-861) is primarily characterized as a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), an enzyme in the leukotriene synthesis pathway [1] [2]. The table below summarizes its core bioactivity and potential interference mechanisms.
| Aspect | Description |
|---|---|
| Primary Target | 5-Lipoxygenase (5-LO) inhibitor [1] [2]. |
| Reported Off-Target Effects | Activates human Pregnane X Receptor (PXR), leading to induction of CYP3A4 [1]. Increases intracellular calcium concentration ([Ca²⁺]i) [1] [2]. |
| Structural Alerts | Contains a benzoquinone core, a structure often associated with redox cycling and generation of reactive oxygen species (ROS) [3]. |
| Potential Interference Mechanisms | Redox activity, unintended enzyme inhibition (e.g., other oxidoreductases), disruption of calcium signaling, and PXR-mediated gene induction. |
To confirm whether an observed activity is due to this compound's specific target engagement or non-specific interference, you can employ the following experimental strategies.
| Method | Protocol Description | Interpretation of Results |
|---|---|---|
| Counterscreening | Test this compound in an assay system lacking the primary target but sharing the same readout technology (e.g., fluorescence, luminescence). | Significant signal change indicates technology-specific interference (e.g., fluorescence quenching, compound auto-fluorescence). |
| Thiol Reactivity Probe | Incubate this compound with a thiol-containing nucleophile like Glutathione (GSH) or DTT prior to adding it to the main assay. | A reduction or abolition of activity after incubation suggests interference via covalent reaction with protein cysteines [3]. |
| Redox-Sensitive Controls | Include well-characterized antioxidants (e.g., N-Acetylcysteine, NAC) or redox agents as controls in the assay. | If this compound's effect is mimicked by known redox cyclers or reversed by antioxidants, redox-based interference is likely. |
| Cellular Viability Assays | In cell-based experiments, run parallel assays for cell viability (e.g., ATP levels, mitochondrial membrane potential). | A correlation between the primary readout and cytotoxicity suggests the effect is a secondary consequence of cell death. |
| Orthogonal Assay | Test the compound in an entirely different assay format that also measures the same biological endpoint. | A lack of activity in an orthogonal assay strongly points to interference in the primary assay system. |
The following diagram outlines a logical workflow to diagnose and address assay interference when working with this compound.
The table below summarizes key efficacy data from recent studies to inform your experimental design.
| Experimental Model | Concentration Range | Key Efficacy Findings | Citation |
|---|---|---|---|
| Inclusion Complex (IDE/HP-β-CD) | ~0.3 mg/mL (of complex) | A 1:2 molar ratio complex with HP-β-CD increased idebenone's water solubility from ~0.008 mg/mL (free) to ~0.3 mg/mL. | [1] |
| Antioxidant Protection (U373 cells) | Not Specified (Complexed Form) | The IDE/HP-β-CD complex produced a protective effect against H₂O₂-induced oxidative damage. | [1] |
| Direct Antioxidant Activity (Cell-Free Systems) | High μM to mM | Micromolar (μM) to millimolar (mM) concentrations are required to observe direct radical scavenging, dependent on reduction to hydroquinone form. | [2] |
| Cellular Pre-Incubation Models | Low μM to nM | Extended pre-incubation (e.g., overnight) with low micromolar or even nanomolar concentrations reported protective effects against ROS. | [2] |
For a technical support context, understanding the methodology behind this data is crucial for troubleshooting and protocol design.
Q1: Why do I see no protective effect with idebenone in my cell culture model, even at 10 μM?
Q2: I am designing a nose-to-brain delivery system. What formulation strategy should I consider?
Q3: How should I interpret results from a direct antioxidant assay like DPPH or ORAC?
The following diagram illustrates the hypothesized mechanism by which low, physiologically relevant concentrations of idebenone may confer cellular protection, based on the literature [2].
The general process for identifying drug metabolites involves several key steps, primarily using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The table below outlines this workflow and the relevant databases you can use. [1]
| Step | Objective | Key Resources / Techniques |
|---|---|---|
| 1. Data Acquisition | Obtain mass spectral data from biological samples using LC-MS/MS. | High-resolution mass spectrometer (e.g., Q-TOF). |
| 2. Data Processing | Extract information on metabolite ions and fragment ions. | Software for processing raw MS data. |
| 3. Database Matching | Match acquired spectra against reference databases to propose metabolite identities. | METLIN, HMDB, MassBank, mzCloud, LipidMaps. [1] |
Idebenone, a short-chain benzoquinone like docebenone, undergoes extensive and rapid first-pass metabolism. The well-researched pathways for idebenone provide a framework for what to investigate with this compound. [2]
The following diagram illustrates the sequential metabolic pathway of idebenone, which involves multiple CYP enzymes and results in several active metabolites.
Key aspects of idebenone's metabolism that can inform your work on this compound:
Why is it critical to identify even the minor metabolites of a drug candidate? Minor metabolites can sometimes be pharmacologically active or chemically reactive, leading to unexpected efficacy or toxicity. For example, the idebenone metabolite QS10 was found to have a valuable therapeutic role, partially replacing endogenous coenzyme Q and restoring mitochondrial function, which was not fully anticipated from the parent drug's profile. [3]
My team is new to metabolite identification. What are some recommended public databases to start with? For comprehensive and free access, the Human Metabolome Database (HMDB) is an excellent starting point as it contains extensive information on metabolites. [1] Other highly specialized databases include:
Based on the established approach for idebenone, here is a proposed methodology you could adapt for identifying this compound metabolites: [2] [1]
The following table summarizes the identified degradation products for docetaxel, a key taxane drug, under various stress conditions. This can serve as a useful reference for what you might encounter with Docebenone [1].
| Degradation Product | Condition for Formation |
|---|---|
| 10-Deacetyl baccatin III | Base-mediated degradation [1] |
| 7-epi-10-deacetyl baccatin III | Base-mediated degradation [1] |
| 7-epi-10-oxo-10-deacetyl baccatin III | Base-mediated degradation [1] |
| 7-epi docetaxel | Base-mediated degradation; also detected in formulation stability studies [1] |
| 7-epi-10-oxo-docetaxel | Base-mediated degradation; also detected in formulation stability studies [1] |
Another study on a novel taxane derivative, DS80100717, identified additional degradation pathways, including the formation of an N-oxide via oxidation and the C2'-epimer of the side chain via acid hydrolysis [2]. This indicates that epimerization and oxidation are common degradation routes for this drug class.
Based on standard pharmaceutical practices for investigating drug degradation, here is a detailed methodology you can adapt for this compound [1] [2].
Expose the samples to the following conditions to accelerate degradation:
The workflow for the stress testing and analysis process is as follows:
Scenario 1: Multiple unknown peaks appear in the HPLC chromatogram after basic stress.
Scenario 2: A degradation product is formed that does not match any known impurities.
Scenario 3: Poor recovery or instability of the drug during stress studies.
Analytical method validation ensures that your testing procedure is suitable for its intended purpose. The table below summarizes the acceptance criteria for a validated stability-indicating HPLC method for Idebenone, as per ICH guidelines [1].
| Validation Parameter | Description | Reported Results for Idebenone HPLC Method |
|---|---|---|
| Linearity Range | The concentration interval over which the test results are directly proportional. | 3.0 - 8.0 mg/mL [1] |
| Correlation Coefficient (r²) | A measure of the strength of the linear relationship. | > 0.998 [1] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | 0.03 mg/mL [1] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | 0.05 mg/mL [1] |
| Accuracy (Recovery) | The closeness of the test results to the true value. | 98.6 - 101.5% [1] |
| Precision | The degree of agreement among individual test results. | Intraday & Interday RSD < 1.0% [1] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or forced degradation products [1]. |
| Robustness | A measure of the method's reliability when small, deliberate changes are made to parameters. | RSD values remained acceptable with changes in flow rate, wavelength, and temperature [1]. |
Here are solutions to common problems you might encounter during the development and validation of an analytical method for Idebenone.
Q1: My HPLC method lacks specificity. How can I prove the peak is pure Idebenone and free from interference?
Q2: How do I know if my method is robust enough for transfer to another lab?
Q3: My sample recovery is consistently low. What could be the cause?
The following workflow details the steps for the validated stability-indicating HPLC assay for Idebenone in pharmaceutical forms [1].
Protocol Steps:
When developing and validating your own method, keep these broader principles in mind:
The table below compares the key formulation strategies developed to improve idebenone's performance, helping you select a starting point for your experiments.
| Delivery System | Key Formulation Characteristics | Primary Goals & Improvements | Notable Experimental Outcomes |
|---|
| Nanorods (IDBNRs) [1] | • Stabilized with Soluplus • Avg. diameter: ~377 nm • Prepared by milling method | • Enhance dissolution & oral absorption • Increase brain concentration • Improve patient compliance | • ~3.4x ↑ oral bioavailability vs. crude suspension • ~2.5x ↑ AUC in brain • Significant cognitive improvement in AD mouse models | | Liposomes [2] | • Use of PEGylated Large Unilamellar Vesicles (LUV) • Conventional and cationic types studied | • Enable parenteral administration • Improve topical skin penetration & efficacy | • Protected astrocytes from ethanol-induced damage • Cationic liposomes (Leciplex) showed best skin penetration | | Self-Microemulsifying Drug Delivery Systems (SMEDDS) [2] | Mixtures of oils, surfactants, and co-surfactants | • Significantly improve oral bioavailability by enhancing solubility in the GI tract | Discussed as a general strategy; specific idebenone data was outside the scope of the reviewed articles. | | Water-Soluble Prodrug (I-7) [3] | • Novel phosphate prodrug designed for intravenous (IV) delivery • Soluble in aqueous vehicles | • Enable IV administration for acute conditions (e.g., stroke) • Achieve high plasma and brain exposure | • Significant reduction in brain infarct size in stroke rat models • Improved motor function and cerebral blood flow |
Here is a detailed methodology for preparing and evaluating idebenone nanorods, based on the cited research [1].
Primary Objective: To fabricate idebenone nanorods (IDBNRs) that enhance the drug's dissolution rate, oral bioavailability, and delivery to the brain.
Materials and Equipment:
Preparation Method:
Key Characterization Tests:
In Vivo Evaluation (Mouse Model of Alzheimer's Disease):
Problem: Low Drug Loading in Nanocarriers.
Problem: Inefficient Release of Drug from Carrier.
Problem: Poor Physical Stability of Nanosuspension (Ostwald Ripening).
Problem: Inadequate Oral Bioavailability.
The diagram below outlines a logical workflow to help you select the most appropriate delivery system based on your research goals, such as the intended route of administration and the specific medical condition being targeted.
Ferrostatin-1 (Fer-1) is a well-characterized synthetic inhibitor of ferroptosis. The table below summarizes its efficacy and mechanisms based on specific experimental models.
| Experimental Context | Reported Efficacy & Key Findings | Proposed Mechanism of Action | Key Experimental Metrics |
|---|---|---|---|
| Bone Marrow-derived Mesenchymal Stem Cells (bmMSCs) [1] | 1 μM Fer-1 restored cell viability to 99.8% (vs. 51.4% in erastin-treated model). Potency: Fer-1 >> Piceatannol > Astringin. | Primarily electron transfer via aromatic N-atoms to construct a redox cycle; low hydrogen-donating potential [1]. | Cell viability (CCK-8 assay), LPO accumulation (C11-BODIPY assay), flow cytometry [1]. |
| Spinal Cord Injury (SCI) in Mice [2] | Promoted significant neurological function recovery; improved cortical evoked motor potential and BMS scores; reduced injury area and scar formation; increased neuron survival [2]. | Regulated ferroptosis through the Nrf2/HO-1 signaling pathway; counteracted erastin-induced GPX4 suppression [2]. | Basso Mouse Scale (BMS), cortical evoked motor potential, H&E staining, NeuN/GFAP immunofluorescence, Western Blot (GPX4, Nrf2, HO-1) [2]. |
| Cerebral Ischemia/Reperfusion Injury [3] | Alleviated cerebral I/R injury. | Activated the AKT/GSK3β signaling pathway [3]. | Not specified in provided context. |
| Prostate Cancer Cells (in vitro) [4] | Fer-1 (ferroptosis inhibitor) significantly rescued the cytotoxic effect of docetaxel, confirming docetaxel-induced cell death is partly ferroptotic [4]. | Inhibits lipid ROS and lipid peroxidation; rescues docetaxel-induced suppression of GPX4 and SLC7A11 [4]. | Cell viability (CCK-8 assay), Western Blot (GPX4, SLC7A11), Lipid ROS, MDA, and GSH measurement [4]. |
While a direct comparison with Docebenone is not possible, research highlights a fundamental mechanistic difference between synthetic arylamines (like Fer-1) and dietary phytophenols. The table below contrasts these two classes.
| Aspect | Synthetic Arylamine (Ferrostatin-1) | Dietary Phytophenols (e.g., Piceatannol) |
|---|---|---|
| Primary Mechanism | Electron transfer (high electron-transfer potential) [1]. | Hydrogen atom donation (high hydrogen-donating potential) [1]. |
| Key Structural Motif | Aromatic N-atoms surrounded by large electron clouds [1]. | C4′O-H groups with low bond disassociation enthalpies [1]. |
| Metabolic Pathway | Constructs a redox recycle [1]. | Can form dimeric oxidation products [1]. |
| Proposed Safety Profile | Not consumed daily; potential cytotoxic risks [1]. | Generally considered safer due to long-term dietary consumption; may better balance normal and ferroptotic cells [1]. |
The following diagram illustrates the core mechanism of ferroptosis and how different inhibitors interfere with the process.
For a rigorous comparison of two compounds like this compound and Ferrostatin-1, the following methodological approaches are recognized in the literature:
| Feature | Idebenone | Liproxstatin-1 (Lip-1) |
|---|---|---|
| Primary Classification | Coenzyme Q10 analogue; Mitochondrial regulator [1] [2] [3] | Ferroptosis inhibitor [4] [5] [6] |
| Core Mechanism of Action | - Interacts with mitochondria and SHC1 adaptor protein [1]
The following diagrams and details illustrate how each compound works and how key experiments are conducted.
Key Experimental Models for Idebenone:
Key Experimental Models for Liproxstatin-1:
The table below summarizes the standard monotherapy dosing of docetaxel for different cancer types, illustrating how its clinical "potency" or application varies by indication [1].
| Cancer Type | Standard Monotherapy Dose | Common Combination Regimens |
|---|---|---|
| Breast Cancer | 60-100 mg/m² IV every 3 weeks | Doxorubicin + Cyclophosphamide (AC) [1] |
| Non-Small Cell Lung Cancer (NSCLC) | 75 mg/m² IV every 3 weeks | Cisplatin [1] |
| Prostate Cancer | 75 mg/m² IV every 3 weeks | Prednisone (continuously) [1] |
| Gastric Adenocarcinoma | 75 mg/m² IV every 3 weeks | Cisplatin + Fluorouracil [1] |
| Head and Neck Cancer | 75 mg/m² IV every 3 weeks | Cisplatin + Fluorouracil [1] |
A key aspect of its clinical profile is the management of its primary dose-limiting toxicity, neutropenia. The relationship between systemic exposure (AUC) and the decrease in neutrophil count is well-established, and dose adjustments are mandatory based on specific hematologic and non-hematologic toxicities [1] [2].
Research into enhancing docetaxel's efficacy often involves combining it with other agents. The following are detailed methodologies from recent preclinical studies.
This protocol assesses the synergistic cytotoxic and modulatory effects of docetaxel combined with the natural flavonoid quercetin on the MDA-MB-231 human breast cancer cell line [3].
1. Cell Viability Assay (MTT Assay)
2. Synergy Determination
3. Apoptosis Assay (Flow Cytometry)
This protocol explores the chemo-sensitizing effect of Curdione, a component of traditional Chinese medicine, on docetaxel-induced apoptosis in the triple-negative breast cancer (TNBC) cell line MDA-MB-468 [4].
1. Intracellular ROS Generation Assay
2. Western Blot Analysis for Signaling Pathways
The following diagram integrates docetaxel's primary mechanism of action with the enhanced apoptotic pathways activated by its combination with agents like quercetin or Curdione, as detailed in the experimental protocols.
The diagram above illustrates how docetaxel's primary mechanism (microtubule stabilization) can be synergistically enhanced. Combination agents like quercetin and Curdione trigger a separate signaling cascade involving ROS and p53 that promotes apoptosis, potentially overcoming chemoresistance and reducing the required docetaxel dose [3] [4].
The experimental data suggests that combination strategies are a promising approach to enhance docetaxel's efficacy. The synergistic effects observed with natural compounds like quercetin and Curdione indicate potential for developing therapies that are both more effective and less toxic [3] [4].
Furthermore, research is advancing towards personalized medicine. A new test (Decipher Prostate) can identify which men with advanced prostate cancer are most likely to benefit from docetaxel, thereby sparing non-responders from unnecessary side effects [5].
The table below summarizes the available quantitative data on Docebenone (also known as AA-861) from scientific literature.
| Assay/Condition | Cell Line/Model | Target/Effect | Value (IC₅₀/EC₅₀) | Description |
|---|---|---|---|---|
| 5-Lipoxygenase (5-LO) Inhibition [1] | RBL-1 cells | 5-LO | 9.0 x 10⁻⁸ M | Concentration reducing LTB4 formation by 50% |
| Pregnane X Receptor (PXR) Activation [1] | Human HepG2 (DPX-2) | PXR | EC₅₀ = 7.1 µM | Induction of CYP3A4 after 24 hrs |
| PXR Activation [1] | Human HepG2 (DPX-2) | PXR | EC₅₀ = 28.2 µM | Activation measured by luciferase reporter gene |
| Calcium Increase [1] | Information missing | [Ca²⁺]i | Information missing | Concentration-dependent increase (10-200 µM) |
| In Vivo Efficacy [1] | Rat acute necrotizing pancreatitis model | Protective effect | 30 mg/kg (single dose) | Showed protective effect |
Based on the search results, here are the methodologies for the key experiments cited.
5-Lipoxygenase (5-LO) Inhibition Assay [1]
Pregnane X Receptor (PXR) Activation Assay [1]
In Vivo Efficacy Study [1]
This compound is characterized as a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor [1]. The enzyme 5-LO is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates its primary mechanism and a key off-target interaction identified in the data.
This diagram highlights that while this compound's primary, therapeutic action is highly specific 5-LO inhibition, researchers should be aware of its potential to activate PXR, which could lead to unintended drug-drug interactions by inducing the CYP3A4 metabolism pathway [1].
Role of Lipoxygenase in Cell Death: The broader scientific context is important for understanding the potential application of 5-LO inhibitors like this compound. Lipoxygenases (LOX) are recognized as key enzymes that can drive a specific type of programmed cell death called ferroptosis by promoting lipid peroxidation [2]. This connection suggests that this compound could be investigated for its potential to inhibit ferroptosis in disease models where 5-LO is a major contributor.
Comparison with Related Compounds: The search did not yield direct head-to-head comparisons of this compound with other 5-LO inhibitors. However, it is common in research to compare mechanisms (e.g., 5-LO specific vs. dual 5-LO/COX inhibitors) and potency (IC₅₀ values) across different studies. The data provided here can serve as a benchmark for such comparisons.
The current publicly available data on this compound has some limitations that you may wish to address in your guide:
The half-maximal inhibitory concentration (IC50) of Docetaxel varies significantly depending on the cancer cell line and experimental conditions. The table below summarizes key data from the research.
| Cell Line | Cancer Type | IC50 Value | Experimental Context | Citation |
|---|---|---|---|---|
| MDA-MB-231 | Breast (Triple-negative) | 7 nM (in combination with Quercetin) | 48-hour drug exposure via MTT assay [1] | |
| PC3 | Prostate | 0.598 nM | 72-hour drug exposure via resazurin assay [2] | |
| DU145 | Prostate | 0.469 nM | 72-hour drug exposure via resazurin assay [2] | |
| Panel of 7 Ovarian* | Ovarian | 0.8 to 1.7 nM | 48-hour drug exposure via MTT assay [3] | |
| LNCaP (Parental) | Prostate | Baseline (varies by study) | Generated for resistance study; IC50 increased 77-fold in resistant sub-line [4] | |
| C4-2B (Parental) | Prostate | Baseline (varies by study) | Generated for resistance study; IC50 increased 50-fold in resistant sub-line [4] |
*Cell lines in the ovarian cancer panel included CAOV-3, OVCAR-3, SKOV-3, ES-2, OV-90, TOV-112D, and TOV-21G [3].
The following methodologies are commonly used in the literature to determine the cytotoxicity and IC50 values of Docetaxel.
The MTT assay is the most frequently cited method for assessing cell viability after Docetaxel treatment [1] [3]. The general workflow is as follows:
Other similar colorimetric assays, such as the resazurin assay, are also used following the same fundamental principles [2].
To study mechanisms of drug resistance, docetaxel-resistant sub-lines are generated by long-term exposure of parental cells (e.g., LNCaP, C4-2B) to progressively increasing doses of Docetaxel over many passages. The resulting resistant cells can have IC50 values dozens of times higher than their parental counterparts [4].
The following diagram illustrates the typical experimental workflow for determining the IC50 of a compound like Docetaxel.
The information provided here is specific to Docetaxel. If you are researching a different compound:
| Study Focus / Disease Model | Key Experimental Findings & Putative Mechanisms | Experimental Models & Protocols |
|---|
| Traumatic Brain Injury (TBI) [1] | At 24 hours post-TBI, Idebenone (100 mg/kg) did not suppress the initial microglial response but reversed TBI-induced gene expression changes related to behavior, ephrin receptor signaling, and dopamine metabolism. Attenuated large decreases in dopamine receptor genes Drd1 and Drd2. | Model: Adult male C57BL6/J mice, moderate Controlled Cortical Impact (CCI). Dosing: Intraperitoneal injection at 1 and 5 hours post-injury. Analysis: RNA from peri-lesional cortex at 24h, analyzed via NanoString Neuropathology panel (760 genes). | | Triple-Negative Breast Cancer (TNBC) [2] | Idebenone inhibited proliferation, migration, and invasion of TNBC cells. It suppressed tumor development in mouse models by inducing G2/M cell cycle arrest and promoting autophagy and apoptosis via dual pathways. | In Vitro: Cell viability, transwell invasion, cell cycle, apoptosis, and mitochondrial membrane potential assays on TNBC cell lines. In Vivo: Xenograft mouse models. Mechanism: Investigated via transcriptome sequencing, immunofluorescence. |
The studies suggest Idebenone acts through distinct signaling pathways depending on the disease context. The diagrams below summarize these proposed mechanisms based on the experimental data.
This diagram illustrates the dual signaling pathways through which Idebenone is proposed to combat Triple-Negative Breast Cancer cells, leading to cell cycle arrest and autophagy [2].
This diagram outlines the hypothesized mechanism of Idebenone in a mouse model of Traumatic Brain Injury, focusing on its early impact on gene expression and microglial activity [1].
The available data on Idebenone is promising but remains at the preclinical stage. To build on these findings for drug development, you might consider the following:
The table below summarizes the roles and examples of different control types in preclinical cancer research.
| Control Type | Primary Purpose | Examples in Cancer Therapy Research |
|---|---|---|
| Negative Control | To establish a baseline for comparison and account for non-specific effects [1]. | Vehicle control (e.g., polysorbate 80/ethanol solution for docetaxel); Untreated cells/animals [2]. |
| Positive Control | To verify the experimental system can detect a known effect [1]. | A chemotherapeutic agent with established efficacy (e.g., docetaxel itself in a new formulation study). |
| Combination Control | To isolate the effect of a new combination therapy from its individual components. | Docetaxel + empty nanoparticle; Targeted conjugate without the active drug [3]. |
The following examples from recent literature illustrate how controls are used in practice to evaluate docetaxel and its novel formulations.
This study investigated HPMA copolymer conjugates carrying docetaxel and a geldanamycin analog, targeted to αvβ3 integrins on cancer cells using an RGDfK peptide [3].
Diagram: Mechanism of Targeted Polymer-Drug Conjugate. The conjugate binds to αvβ3 integrins via the RGDfK peptide, is internalized by the cell, and the GFLG linker is cleaved by lysosomal enzymes to release the active drugs.
A large-scale screen of 2,025 drug combinations across 125 cancer cell lines provided insights into synergistic pairings, highlighting the importance of using single-agent controls [4].
Diagram: Proposed Synergy between Docetaxel and Navitoclax. Docetaxel causes cell cycle arrest, priming cells for death. Navitoclax inhibits pro-survival proteins, lowering the threshold for apoptosis and leading to a synergistic cell-killing effect.
To ensure the validity of experiments involving docetaxel or similar agents, adherence to rigorous methodological standards is essential.
The absence of "this compound" in the results is a significant finding. To proceed, I suggest you:
The table below summarizes the core characteristics and quantitative data for this compound.
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Number | 80809-81-0 [1] [2] |
| Molecular Formula | C₂₁H₂₆O₃ [1] [2] |
| Molecular Weight | 326.43 g/mol [1] [2] |
| Primary Target | 5-Lipoxygenase (5-LO) [1] [2] |
| IC₅₀ (5-LO) | 90 nM (in RBL-1 cells) [1] |
| Mechanism | Selective and orally active 5-LO inhibitor [2] |
This compound's structure provides clues to its activity, though a full SAR is not publicly detailed.
The following table outlines key experimental findings and the methodologies used to obtain them.
| Assay/Model | Finding/Outcome | Experimental Protocol Summary |
|---|
| In Vitro: 5-LO Inhibition | IC₅₀ of 90 nM for inhibition of LTB4 formation [1]. | 1. Cell Culture: RBL-1 cells are cultured. 2. Compound Incubation: Cells are treated with varying concentrations of this compound. 3. Stimulation & Measurement: Cells are stimulated to produce leukotrienes. The amount of LTB4 formed is measured, and the concentration that reduces production by 50% (IC₅₀) is calculated [1]. | | In Vitro: Cellular Inflammation | Significantly inhibited Trichomonas vaginalis-stimulated IL-8 production in host cells [1]. | 1. Co-culture: Trichomonads are cultured with human host cells. 2. Inhibition: Trichomonads are pre-treated with this compound. 3. Stimulation & Assay: A parasite protease (TvSP) is added to stimulate IL-8 production. IL-8 levels in the supernatant are quantified using an ELISA [1]. | | In Vivo: Pancreatitis Model | Protected against experimental acute necrotizing pancreatitis in rats [1]. | 1. Disease Induction: Pancreatitis is induced in rats by retrograde injection of taurocholic acid into the pancreatic duct. 2. Dosing: this compound is administered as a single dose (30 mg/kg). 3. Assessment: Pancreatic damage is assessed through histological examination and measurement of inflammatory markers [1]. |
When comparing this compound to other compounds, researchers should consider:
The table below summarizes the fundamental chemical and target information for this compound:
| Attribute | Description |
|---|---|
| IUPAC Name | 2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione [1] |
| Other Names | AA-861, this compound [1] |
| Molecular Formula | C21H26O3 [1] |
| CAS Registry Number | 80809-81-0 [1] |
| Known Primary Target | 5-Lipoxygenase (5-LOX) / Arachidonate 5-lipoxygenase [1] |
This compound is recognized as an inhibitor of Arachidonate 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, which are lipid-based inflammatory mediators. The following pathway illustrates its proposed mechanism and context within related cell death processes like ferroptosis:
Diagram: Proposed anti-inflammatory mechanism of this compound via 5-LOX inhibition, and its potential context within lipid peroxidation-associated ferroptosis. The relationship to ferroptosis is inferred from general pathways [2] and is not a confirmed direct mechanism of this compound.
The search results highlight a gap in direct, comparative studies on this compound analogs. Here is a potential path forward for gathering the necessary data:
Docebenone (also known as AA-861) is characterized as a potent, selective, and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO) [1] [2] [3]. This enzyme is crucial in the arachidonic acid pathway, catalyzing the production of pro-inflammatory leukotrienes [3]. The compound's structure features a redox-active quinone core, which enables its interaction with this enzymatic target [3].
Based on the gathered information, the following diagram illustrates the primary known mechanism of this compound and its relationship to the inflammatory pathway:
The primary experimental data available for this compound relates to its efficacy in various research models, which is summarized in the table below.
| Research Model | Reported Efficacy / Effect | Dosage/Concentration | Key Findings |
|---|---|---|---|
| Acute Pancreatitis (Rat) [3] [4] | Improved survival; Reduced serum amylase & lipase | 30 mg/kg (oral) | Reduced enzyme levels by 55-97% |
| Anaphylaxis (Monkey) [1] [4] | Inhibited SRS-A release | 0.01 - 10 µM | Suppressed release by 55-97% |
| Cell-based Assay (RBL-1) [1] | Inhibition of LTB4 formation (IC₅₀) | 90 nM | Concentration for 50% inhibition |
| Cell-based Assay (HepG2) [1] | Activation of human PXR (EC₅₀) | 7.1 - 28.2 µM | Varies by specific readout |
Irritant